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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indol-6-amine

Cat. No.: B2435547

An In-Depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1H-indol-6-amine

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a
multitude of natural products and synthetic pharmaceuticals. This guide provides a
comprehensive technical overview of the chemical properties, synthesis, reactivity, and
analytical characterization of a specific derivative, 1,3-Dimethyl-1H-indol-6-amine. While
direct experimental data for this exact molecule is sparse in publicly accessible literature, this
document constructs a robust profile by leveraging established principles of indole chemistry
and drawing upon empirical data from closely related analogues. The insights herein are
intended to equip researchers, scientists, and drug development professionals with the
foundational knowledge required to synthesize, characterize, and strategically utilize this
compound as a versatile chemical building block.

Introduction: The Strategic Importance of the 1,3-
Dimethyl-6-aminoindole Scaffold

The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact
with a wide range of biological targets. The specific substitution pattern of 1,3-Dimethyl-1H-
indol-6-amine confers a unique set of chemical characteristics that are highly relevant for
synthetic and medicinal chemistry:
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» N1-Methylation: Blocks the formation of N-H hydrogen bonds, which can significantly alter
pharmacokinetic properties such as membrane permeability and metabolic stability. It also
prevents N-deprotonation under basic conditions.

o C3-Methylation: Occupies a key position on the pyrrole ring that is often susceptible to
metabolic oxidation or unwanted electrophilic attack. This substitution enhances the
molecule's stability and directs further reactions to other positions.

e C6-Amino Group: A versatile functional handle that serves as a potent electron-donating
group, activating the benzene portion of the indole ring towards electrophilic substitution. It
also provides a nucleophilic site for the attachment of diverse side chains, enabling the
exploration of structure-activity relationships (SAR).

This unique combination makes 1,3-Dimethyl-1H-indol-6-amine a valuable intermediate for
creating complex molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the analysis of structurally similar compounds,
including 1,3-dimethylindole and 6-aminoindole.

Core Chemical Properties
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Property Value Source/Rationale
IUPAC Name 1,3-Dimethyl-1H-indol-6-amine  Standard Nomenclature
Molecular Formula C1oH12Nz2 -
Molecular Weight 160.22 g/mol -

Not assigned in public
CAS Number -

databases.

Predicted to be a solid,

potentially off-white to tan, Analogy with other
Appearance . o

darkening on exposure to aminoindoles.

air/light.

Predicted to be soluble in
common organic solvents
Solubility (e.g., DMSO, DMF, Methanol,

Chloroform) and sparingly

General solubility of indole

derivatives.

soluble in water.

Melting Point Not experimentally determined. -

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of
the title compound. The following data are predicted based on known spectral data of related
indole structures.

The H and 13C NMR spectra are the most powerful tools for structural elucidation.

Table of Predicted NMR Chemical Shifts (in DMSO-de, ppm):
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Position

Atom

Predicted H
Shift (ppm)

Predicted **C
Shift (ppm)

Rationale /
Notes

N-CHs

~3.65 (s, 3H)

~31.0

Based on 1-
methylindole
data; singlet
integration for 3
protons.[1][2]

C2-H

~6.80 (s, 1H)

~128.5

Singlet due to
adjacent C3-

substituent.

C3-CHs

~2.25 (s, 3H)

Based on 3-
methylindole
data.[3]

3a

~126.0

Quaternary

carbon.

C4-H

~7.25(d, J=8.5
Hz)

~119.0

Ortho coupling to
C5-H.

C5-H

~6.45 (dd, J=8.5,
2.0 Hz)

~106.0

Ortho coupling to
C4-H, meta to
C7-H. Shifted
upfield by NH-.

C-NH:2

~144.0

Quaternary
carbon, strongly
influenced by the

nitrogen atom.

NH:2

~4.80 (s, 2H)

Broad singlet,
exchangeable
with D20.

C7-H

~6.60 (d, J=2.0
Hz)

~95.0

Meta coupling to
C5-H. Shifted
significantly
upfield by NH-.
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uaternar
7a C - ~137.0 Q y
carbon.

The IR spectrum will provide clear evidence for the key functional groups.

N-H Stretching: Two distinct, medium-intensity sharp peaks are expected in the range of
3450-3300 cm~1, characteristic of a primary aromatic amine (-NH2).

e C-H Stretching: Peaks around 3050-3000 cm~1 (aromatic C-H) and 2950-2850 cm~1
(aliphatic C-H from methyl groups) will be present.

e N-H Bending: A medium to strong absorption is expected around 1640-1600 cm™1.
e C=C Stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm~1 region.

e C-N Stretching: A strong band for the aromatic C-N bond is expected around 1330-1250
cm~L,

Electron lonization (El) mass spectrometry would be expected to show:

e Molecular lon (M*e): A strong peak at m/z = 160, corresponding to the molecular weight. As
the molecule contains an even number of nitrogen atoms, the molecular weight is even,
consistent with the Nitrogen Rule.

o Key Fragmentation: A prominent fragment at m/z = 145 ([M-15]*) resulting from the loss of a
methyl radical (*CHs), likely from the C3 position to form a stable quinolinium-like cation.[4][5]
Another characteristic loss could be from the N-methyl group.

Synthesis and Reactivity

As no direct synthesis is published, a robust and logical synthetic pathway can be proposed
based on well-established indole syntheses. The Fischer indole synthesis provides the most
direct and versatile route to the 1,3-disubstituted core.[6][7]

Proposed Synthesis Workflow: Fischer Indole Synthesis
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This method involves the acid-catalyzed cyclization of an arylhydrazone. The key is the
synthesis of the appropriate N,N-disubstituted hydrazine precursor.

Click to download full resolution via product page

Caption: Proposed Fischer indole synthesis route for 1,3-Dimethyl-1H-indol-6-amine.
Causality Behind Experimental Choices:

» Hydrazine Formation: The synthesis starts with a readily available material, p-nitroaniline.
Standard diazotization followed by reduction (e.g., with tin(Il) chloride) is a classic and high-
yielding method to produce the corresponding phenylhydrazine.

» N-Methylation: Methylation of the phenylhydrazine precursor prior to cyclization ensures the
final product is N1-methylated. Using a slight excess of a methylating agent like methyl
iodide with a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g.,
acetone or DMF) would selectively methylate the more nucleophilic nitrogen.

o Fischer Cyclization: The reaction of the N-methyl-p-nitrophenylhydrazine with propanal
(CH3CH2CHO) under strong acid catalysis (like polyphosphoric acid or sulfuric acid) will form
the hydrazone in situ, which then undergoes a[8][8]-sigmatropic rearrangement and
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cyclization. Propanal is chosen specifically to install the methyl group at the C3-position of
the indole.

» Nitro Reduction: The final step is the reduction of the electron-withdrawing nitro group to the
electron-donating amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is
a clean and efficient method for this transformation, yielding the final product.

Chemical Reactivity

The reactivity of 1,3-Dimethyl-1H-indol-6-amine is governed by the interplay of its electron-
rich indole core and the nucleophilic amino group.

1,3-Dimethyl-1H-indol-6-amine

Nucleophilic Site

Electrophilic Aromatic

REEGHEE 6 e 1 Substitution (SEAr)

atC7 or C5\at C7 or C5 at C7 or C5
Acylation Diazotization Alkylation Halogenation Nitration Sulfonation
(Ac20, RCOCI) (NaNOz2, HCI) (R-X) (NBS, NCS) (HNO3/H2S04) (SO3/H2S04)

Click to download full resolution via product page
Caption: Key reactivity pathways for 1,3-Dimethyl-1H-indol-6-amine.

e Reactions at the 6-Amino Group: This primary aromatic amine will undergo typical reactions
such as acylation with acid chlorides or anhydrides to form amides, alkylation, and
diazotization with nitrous acid to form a diazonium salt. This diazonium intermediate is highly
valuable as it can be converted into a wide array of other functional groups (e.g., -OH, -CN, -
X via Sandmeyer reaction).
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» Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles.
The C2 and C3 positions are blocked. The 6-amino group is a strong activating, ortho-, para-
director. Therefore, electrophilic attack is strongly directed to the C5 and C7 positions of the
benzene ring. Given the steric hindrance from the fused pyrrole ring, the C7 position is often
the most reactive site, followed by the C5 position.

Analytical Methodologies and Protocols

A self-validating analytical workflow is critical to confirm the identity and purity of a synthesized
batch of 1,3-Dimethyl-1H-indol-6-amine.

Analytical Workflow

Synthesized Crude Product

1. TLC Analysis
(Initial Purity Check)

2. Flash Column Chromatography
(Silica Gel, e.g., EtOAc/Hexane gradient)

3. Structure Confirmation & Purity Asse}sigint

HPLC-UV/MS
(Purity >95%)
FT-IR 1H and 3C NMR High-Resolution MS
(Functional Groups) (Structural ldentity) (Exact Mass)

Characterized Pure Compound
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Caption: A standard workflow for the purification and characterization of the target compound.

Protocol: Purity Analysis by HPLC-MS

This protocol provides a general framework for the analysis of the title compound. Optimization
may be required.

 Instrumentation:
o High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
o Mass Spectrometer (MS) with an Electrospray lonization (ESI) source.
o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum particle size).
o Mobile Phase A: Water with 0.1% Formic Acid.
o Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

o Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to
10% B over 1 minute, and equilibrate for 5 minutes.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Injection Volume: 10 pL.
o UV Detection: 254 nm and 280 nm.
e Mass Spectrometry Conditions (ESI Positive Mode):
o Scan Range: m/z 50-500.

o Targeted lon Monitoring: m/z 161.1 (for [M+H]*).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b2435547?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2435547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Capillary Voltage: 3.5 kV.

o Source Temperature: 120 °C.

e Sample Preparation:

o Dissolve ~1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL
stock solution.

o Dilute the stock solution 1:100 with the initial mobile phase composition (90:10 A:B) for
analysis.

o Validation:

o The primary peak in the UV chromatogram should correspond to the peak in the MS total
ion chromatogram (TIC).

o The mass spectrum of the main peak should show a dominant ion at m/z 161.1.
o Purity is determined by the peak area percentage at 254 nm.

Potential Applications and Biological Significance

While 1,3-Dimethyl-1H-indol-6-amine itself has not been extensively studied, its structural
motifs are present in numerous biologically active molecules. The 6-aminoindole core is a key
building block for:

» Kinase Inhibitors: The amino group can serve as a hydrogen bond donor or an anchor point
for side chains that occupy ATP-binding sites.

e Serotonin Receptor Ligands: Many tryptamine derivatives, which are structurally related,
show high affinity for serotonin receptors.

» Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in compounds
with antimicrobial properties.

The methylation at N1 and C3 provides a metabolically stable core, making this scaffold
particularly attractive for developing drug candidates with improved pharmacokinetic profiles.
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Conclusion

1,3-Dimethyl-1H-indol-6-amine represents a strategically important, yet underexplored,
chemical entity. Its synthesis is readily achievable through established organic chemistry
reactions like the Fischer indole synthesis. The combination of a stable, substituted pyrrole ring
and a versatile amino group on the benzene moiety makes it an ideal starting point for
constructing diverse chemical libraries. The predictive spectroscopic and reactivity data
provided in this guide offer a solid foundation for researchers to synthesize, identify, and
derivatize this compound, paving the way for its application in drug discovery and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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